alpha-Acetylmethadol hydrochloride

Opioid substitution therapy Pharmacokinetics Dosing regimen optimization

Alpha-Acetylmethadol hydrochloride (also referred to as alphacetylmethadol hydrochloride or racemic α-acetylmethadol hydrochloride) is a synthetic opioid agonist belonging to the methadone structural class. It is the hydrochloride salt of the racemic mixture of α-acetylmethadol enantiomers, possessing two asymmetric carbon centres that give rise to distinct diastereoisomeric pairs with markedly different pharmacological profiles.

Molecular Formula C23H32ClNO2
Molecular Weight 390 g/mol
CAS No. 53757-35-0
Cat. No. B3270960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Acetylmethadol hydrochloride
CAS53757-35-0
Molecular FormulaC23H32ClNO2
Molecular Weight390 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
InChIInChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1
InChIKeyUXBPQRGCVJOTNT-TVNLMDKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Acetylmethadol Hydrochloride (CAS 53757-35-0): Core Profile for Research and Forensic Procurement


Alpha-Acetylmethadol hydrochloride (also referred to as alphacetylmethadol hydrochloride or racemic α-acetylmethadol hydrochloride) is a synthetic opioid agonist belonging to the methadone structural class. It is the hydrochloride salt of the racemic mixture of α-acetylmethadol enantiomers, possessing two asymmetric carbon centres that give rise to distinct diastereoisomeric pairs with markedly different pharmacological profiles [1]. At the mu-opioid receptor, the racemic compound exhibits a binding affinity (Ki) of approximately 1,020 nM [2]. Its primary clinical relevance derives from its levorotatory enantiomer, levacetylmethadol (LAAM), which was formerly approved for opioid dependence maintenance therapy and is distinguished by a uniquely extended duration of action conferred through sequential N-demethylation to active metabolites (nor-LAAM and dinor-LAAM) [3]. The compound is listed as a Schedule I controlled substance in the United States.

Why Alpha-Acetylmethadol Hydrochloride Cannot Be Interchanged with Methadone or Other In-Class Opioids Without Quantified Loss of Function


The acetylmethadol chemotype embodies a pharmacokinetic-toxicological divergence from methadone that precludes simple substitution. Whereas methadone requires daily oral dosing to maintain between-dose opioid tone, LAAM's half-life of 2.6 days (versus methadone's 1–1.5 days) permits thrice-weekly administration, fundamentally altering the steady-state pharmacodynamic profile [1]. Critically, LAAM carries a distinct proarrhythmic liability: in a randomized controlled clinical trial, LAAM increased mean QTc interval from 0.409 s to 0.418 s (p = 0.046) after 24 weeks of treatment, with borderline or prolonged QTc intervals observed in significantly more LAAM-treated patients than methadone-treated patients [2]. Within the acetylmethadol isomer family itself, the α-d-acetylmethadol isomer is more potent than α-l-acetylmethadol at producing heroin-like discriminative stimulus effects, yet α-d-acetylmethadol has a shorter duration of action and undergoes N-demethylation that decreases binding affinity, which is the opposite metabolic pattern seen with α-l-acetylmethadol [3]. These multi-dimensional divergences—spanning pharmacokinetic elimination, cardiac ion channel pharmacology, and isomer-specific metabolic activation—render generic in-class interchange pharmacologically unsound absent explicit comparative data.

Quantitative Differentiation Evidence for Alpha-Acetylmethadol Hydrochloride vs. Closest Analogs


Elimination Half-Life Comparison: Alpha-Acetylmethadol (LAAM) vs. Methadone

The half-life of LAAM is 2.6 days, compared to methadone's 1–1.5 days, representing a 1.7- to 2.6-fold prolongation [1]. Time to steady state for LAAM is 10.4–13 days versus methadone's 5–7.5 days. The active metabolite nor-LAAM exhibits a half-life of 2.0 days, while dinor-LAAM extends to 4.0 days, collectively enabling LAAM to maintain effective opioid agonist tone over a 48–72 hour dosing interval versus methadone's 24-hour interval [1]. This prolonged pharmacokinetic profile is the direct basis for LAAM's thrice-weekly dosing schedule.

Opioid substitution therapy Pharmacokinetics Dosing regimen optimization

Cardiac Safety: QTc Interval Prolongation — LAAM vs. Methadone in a Controlled Clinical Trial

In a randomized, controlled clinical trial directly comparing LAAM and racemic methadone maintenance therapy, LAAM induced a statistically significant increase in QTc interval from 0.409 s ± 0.022 s to 0.418 s ± 0.028 s after 24 weeks of treatment (p = 0.046), whereas patients remaining on methadone showed no significant change [1]. The number of patients exhibiting borderline prolonged or prolonged QTc intervals was higher in the LAAM group (n = 7) compared to the methadone group (n = 1; p = 0.1) [1]. This differential cardiotoxicity profile has important consequences for compound selection in both clinical and investigational settings.

Cardiac safety pharmacology QTc prolongation Proarrhythmic risk assessment

Receptor-Level Isomeric Differentiation: α-l-Acetylmethadol vs. α-d-Acetylmethadol Binding Affinity

The affinity of α-l-acetylmethadol for opiate receptors falls between that of l-methadone and d-methadone, and notably increases upon N-demethylation to nor-LAAM [1]. In direct contrast, α-d-acetylmethadol is more effective than α-l-acetylmethadol in competing for both ³H-dihydromorphine and ³H-naloxone binding sites; however, its affinity decreases upon N-demethylation, representing an inverted metabolic activation pattern [1]. The racemic alpha-acetylmethadol hydrochloride (CAS 53757-35-0) thus contains two enantiomers with opposite metabolic trajectories—α-l affinity strengthens with metabolism, α-d affinity weakens—producing a composite pharmacological profile not replicated by either enantiomer alone.

Opioid receptor pharmacology Stereochemistry-activity relationships Receptor binding kinetics

hERG Cardiac K⁺ Channel Inhibition: LAAM vs. Methadone vs. Nor-LAAM

Using patch clamp electrophysiology on cloned human cardiac K⁺ channels, l-alpha-acetylmethadol (LAAM) inhibited the hERG (human ether-a-go-go-related gene) channel current with an IC₅₀ of 3 µM, while its active metabolite noracetylmethadol (nor-LAAM) was substantially less potent at hERG inhibition, with an estimated IC₅₀ of 12 µM [1]. Methadone, by comparison, inhibited hERG with an IC₅₀ of approximately 10 µM [2]. LAAM showed little or no effect on Kv4.3 or KvLQT1/minK K⁺ channels at concentrations up to 10 µM, indicating selectivity for hERG within the cardiac K⁺ channel family [1]. The 4-fold potency window between LAAM and nor-LAAM at hERG correlates with the clinical observation that LAAM—but not its isolated metabolite—drives QTc prolongation.

Cardiac ion channel pharmacology hERG inhibition Proarrhythmic mechanism Safety margin quantification

Clinical Tolerability: Withdrawal Stability and Mood Disturbance — LAAM vs. Methadone in Methadone Non-Holders

In a randomized crossover trial of 16 methadone maintenance patients (including 8 'non-holders' who experienced breakthrough withdrawal symptoms on methadone), LAAM at steady state was associated with more stable and less severe withdrawal and mood disturbance compared to methadone [1]. The peak magnitude of LAAM's and methadone's effects were similar, but the severity of mood disturbance and withdrawal was greater in non-holders when they were taking methadone than when they were taking LAAM [1]. Plasma concentrations of the active metabolites nor-LAAM and dinor-LAAM fluctuated little over the dosing interval, in contrast to plasma (R)-methadone, providing the pharmacokinetic basis for this improved stability [1]. LAAM effectively converted methadone non-holders into LAAM holders [1].

Opioid maintenance therapy Withdrawal suppression Mood stability Treatment retention

Optimal Research and Industrial Application Scenarios for Alpha-Acetylmethadol Hydrochloride


Long-Acting Opioid Agonist Probe for Maintenance Therapy Pharmacodynamics

Given the 2.6-day elimination half-life and the stable plasma concentration-time profile of its active metabolites nor-LAAM and dinor-LAAM [1], alpha-acetylmethadol hydrochloride serves as an ideal reference tool for pharmacodynamic investigations that require sustained mu-opioid receptor occupancy over multi-day intervals without daily redosing. Researchers designing protocols to study opioid tolerance, physical dependence, or withdrawal suppression over extended time windows can exploit this pharmacokinetic profile, which is unobtainable with methadone's 24-hour dosing interval. The compound is particularly suitable for rodent models of chronic opioid exposure where thrice-weekly administration mimics the clinical dosing schedule of LAAM maintenance therapy.

Cardiac hERG Safety Screening Positive Control

The hERG IC₅₀ of 3 µM for LAAM, which is 3.3-fold more potent than methadone at blocking the cardiac repolarization current [2], qualifies alpha-acetylmethadol hydrochloride as a high-sensitivity positive control in in vitro cardiac safety pharmacology panels. Pharmaceutical companies performing Comprehensive In Vitro Proarrhythmia Assay (CiPA) screening can use this compound to calibrate hERG assay sensitivity and to benchmark the proarrhythmic liability of novel chemical entities. The availability of the nor-LAAM metabolite (hERG IC₅₀ ~12 µM) as a comparator with a wider therapeutic window further enhances the utility of this compound pair for structure-toxicity relationship studies.

Opioid Receptor Stereochemistry-Activity Relationship (SAR) Studies

The racemic nature of alpha-acetylmethadol hydrochloride (CAS 53757-35-0), containing both α-l and α-d enantiomers that display opposite metabolic activation trajectories upon N-demethylation [3], makes this compound uniquely valuable for stereochemistry-activity relationship investigations. Medicinal chemistry groups studying the impact of chirality on opioid receptor binding, G-protein activation, β-arrestin recruitment, and metabolic stability can use this racemic starting material as a reference point for designing enantio-specific analogues. The documented finding that N-demethylation increases affinity in the l-series but decreases affinity in the d-series provides a built-in experimental control for probing the role of the N-methyl substituent in mu-opioid receptor interaction kinetics.

Forensic Toxicology Reference Standard for Acetylmethadol Identification

Owing to its Schedule I controlled substance classification and its structural similarity to methadone, alpha-acetylmethadol hydrochloride is required as a certified reference standard in forensic toxicology laboratories for the unambiguous identification and quantification of acetylmethadol and its metabolites in biological matrices. The compound's distinct mass spectrum, chromatographic retention properties, and well-characterized metabolite profile (nor-LAAM, dinor-LAAM) [4] provide essential analytical anchors for developing validated LC-MS/MS or GC-MS methods used in post-mortem toxicology, drug-facilitated crime investigations, and anti-doping analyses.

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